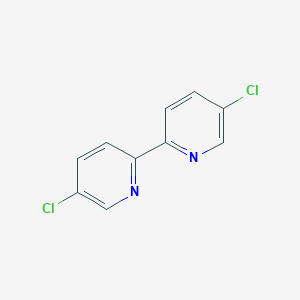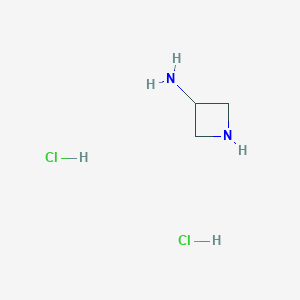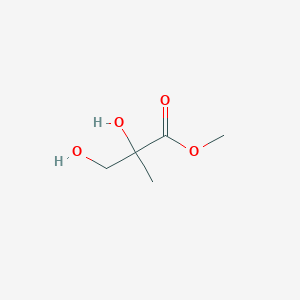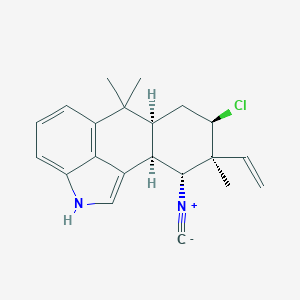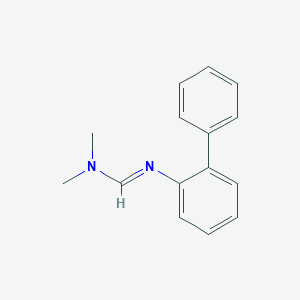![molecular formula C7H7NS B010068 2,3-Dihydrothieno[2,3-b]pyridine CAS No. 103020-20-8](/img/structure/B10068.png)
2,3-Dihydrothieno[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydrothieno[2,3-b]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been reported to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mécanisme D'action
The exact mechanism of action of 2,3-Dihydrothieno[2,3-b]pyridine is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Effets Biochimiques Et Physiologiques
2,3-Dihydrothieno[2,3-b]pyridine has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are involved in the pathogenesis of several inflammatory diseases. It has also been shown to induce apoptosis in cancer cells, which can help to prevent the progression of cancer. Additionally, 2,3-Dihydrothieno[2,3-b]pyridine has been reported to exhibit antimicrobial activity against a wide range of microorganisms, which can help to prevent the spread of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2,3-Dihydrothieno[2,3-b]pyridine is its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of 2,3-Dihydrothieno[2,3-b]pyridine is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2,3-Dihydrothieno[2,3-b]pyridine. One of the areas of future research is the development of new synthetic methods for the preparation of this compound. Another area of future research is the investigation of the mechanism of action of 2,3-Dihydrothieno[2,3-b]pyridine, which can help to identify new targets for drug development. Additionally, the potential applications of 2,3-Dihydrothieno[2,3-b]pyridine in the treatment of various diseases such as cancer, inflammation, and infectious diseases should be further explored.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 2,3-Dihydrothieno[2,3-b]pyridine. One of the most commonly used methods is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and a thiourea in the presence of a base. Another method involves the reaction of 2-mercaptoacetophenone with ethyl cyanoacetate in the presence of ammonium acetate and acetic anhydride.
Applications De Recherche Scientifique
2,3-Dihydrothieno[2,3-b]pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to possess antitumor activity by inducing apoptosis in cancer cells. Additionally, 2,3-Dihydrothieno[2,3-b]pyridine has been reported to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.
Propriétés
Numéro CAS |
103020-20-8 |
|---|---|
Nom du produit |
2,3-Dihydrothieno[2,3-b]pyridine |
Formule moléculaire |
C7H7NS |
Poids moléculaire |
137.2 g/mol |
Nom IUPAC |
2,3-dihydrothieno[2,3-b]pyridine |
InChI |
InChI=1S/C7H7NS/c1-2-6-3-5-9-7(6)8-4-1/h1-2,4H,3,5H2 |
Clé InChI |
SXHIAOQRZREZPE-UHFFFAOYSA-N |
SMILES |
C1CSC2=C1C=CC=N2 |
SMILES canonique |
C1CSC2=C1C=CC=N2 |
Synonymes |
Thieno[2,3-b]pyridine, 2,3-dihydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




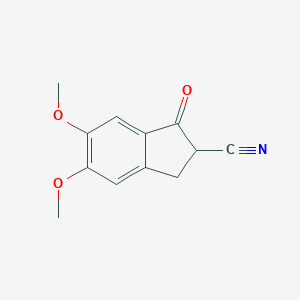
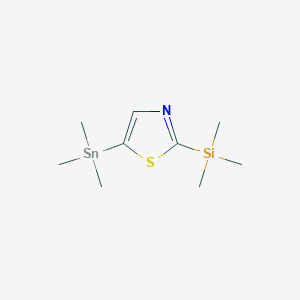
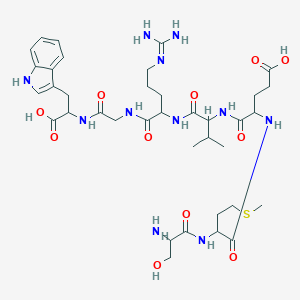
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
